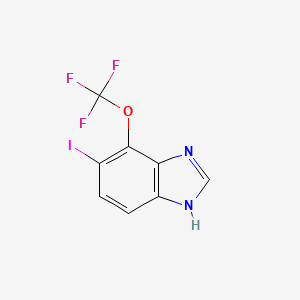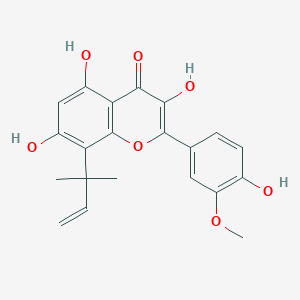
8-(1,1-Dimethyl-2-propenyl)-3'-methoxykaempferol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AKOS040762722: 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol , is a natural flavonoid compound. It is known for its robust antioxidant and anti-inflammatory properties, making it a valuable subject in the research of cardiovascular diseases, cancer, and neurodegenerative disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol involves several steps, including the formation of the flavonoid backbone and the introduction of the dimethylpropenyl and methoxy groups. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale organic synthesis in a controlled environment to ensure high purity and yield. The process may include the use of high-performance liquid chromatography (HPLC) for purification and quality assurance.
Analyse Chemischer Reaktionen
Types of Reactions: : 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are used under mild to moderate conditions.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol is used as a model compound to study the behavior of flavonoids under different chemical conditions. It helps in understanding the reactivity and stability of flavonoid structures.
Biology: : Biologically, this compound is studied for its antioxidant and anti-inflammatory effects. It has shown potential in protecting cells from oxidative stress and reducing inflammation, which are critical in the prevention and treatment of various diseases.
Medicine: : In medicine, 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol is researched for its potential therapeutic effects in cardiovascular diseases, cancer, and neurodegenerative disorders. Its ability to modulate oxidative stress and inflammation makes it a promising candidate for drug development.
Industry: : Industrially, this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties. It is also explored for use in cosmetics for its antioxidant benefits.
Wirkmechanismus
The mechanism of action of 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: These include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kaempferol: A flavonoid with similar antioxidant and anti-inflammatory properties but lacks the dimethylpropenyl and methoxy groups.
Quercetin: Another flavonoid with potent antioxidant activity, commonly found in many fruits and vegetables.
Myricetin: A flavonoid with strong antioxidant properties, often studied for its potential health benefits.
Uniqueness: : 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol is unique due to its specific structural modifications, which enhance its bioavailability and potency compared to other flavonoids. The presence of the dimethylpropenyl group increases its lipophilicity, potentially improving its cellular uptake and efficacy .
Eigenschaften
Molekularformel |
C21H20O7 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(2-methylbut-3-en-2-yl)chromen-4-one |
InChI |
InChI=1S/C21H20O7/c1-5-21(2,3)16-13(24)9-12(23)15-17(25)18(26)19(28-20(15)16)10-6-7-11(22)14(8-10)27-4/h5-9,22-24,26H,1H2,2-4H3 |
InChI-Schlüssel |
BLDDYUBVDIKZAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


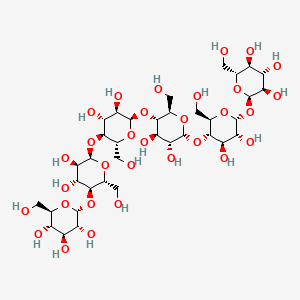
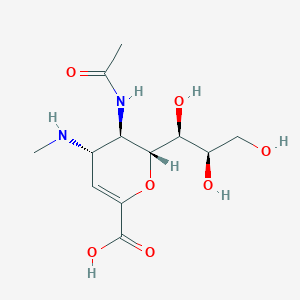
![trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B13432113.png)
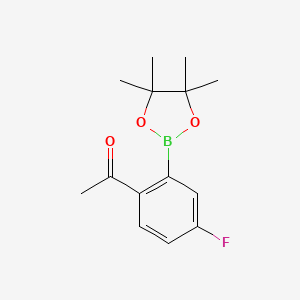
![4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride](/img/structure/B13432129.png)

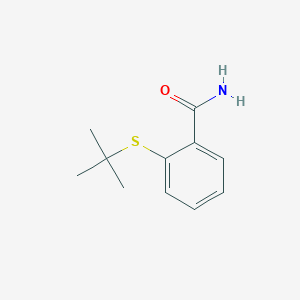
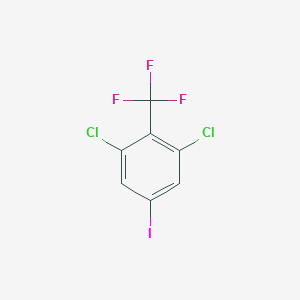
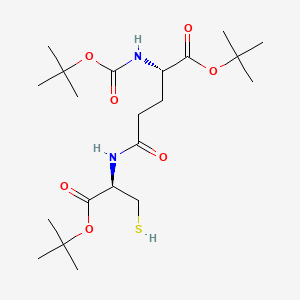
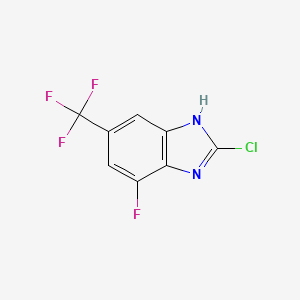
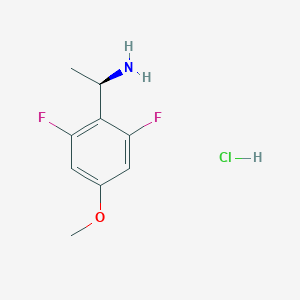
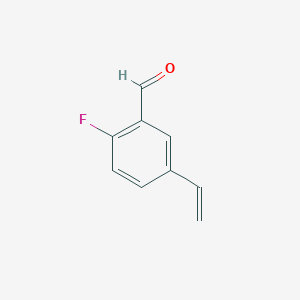
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
